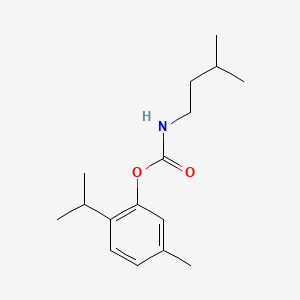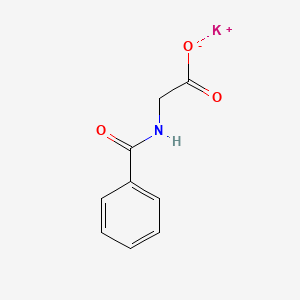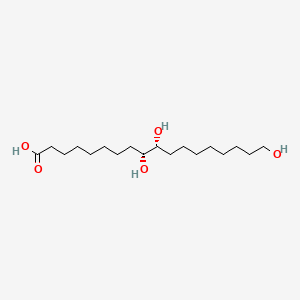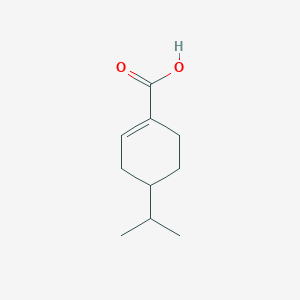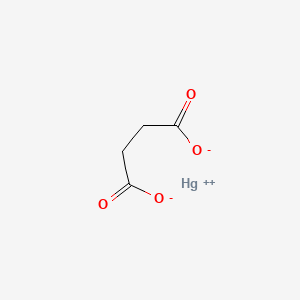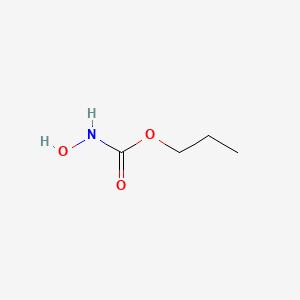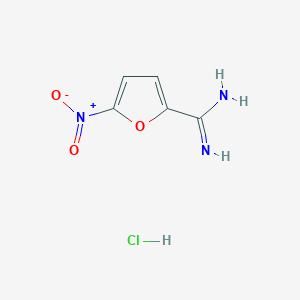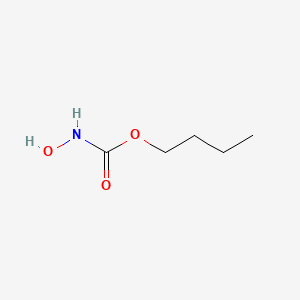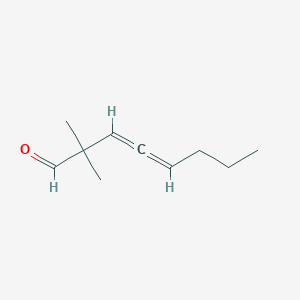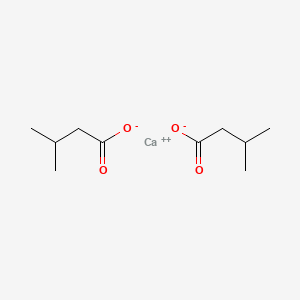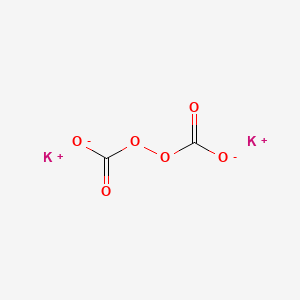
Dipotassium peroxydicarbonate
描述
Dipotassium peroxydicarbonate is an inorganic compound with the chemical formula K₂C₂O₆. It is a potassium salt of peroxydicarbonic acid and is known for its strong oxidizing properties. The compound is typically found as a light blue crystalline solid and is used in various industrial and chemical applications due to its ability to release oxygen and carbon dioxide upon decomposition .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium peroxydicarbonate can be synthesized through the electrolysis of a saturated potassium carbonate solution at low temperatures, typically around -20°C. The process involves the oxidation of carbonate ions at the anode, forming the peroxydicarbonate anion .
Industrial Production Methods
In industrial settings, this compound is produced by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized to form peroxydicarbonate, which is then dispersed as small droplets in the aqueous mixture .
化学反应分析
Types of Reactions
Dipotassium peroxydicarbonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Decomposition: Upon heating, it decomposes to release oxygen and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized. The reactions typically occur under controlled temperature conditions to manage the release of oxygen and carbon dioxide.
Major Products Formed
The major products formed from the decomposition of this compound are oxygen and carbon dioxide. In oxidation reactions, the products depend on the specific substrates being oxidized.
科学研究应用
Dipotassium peroxydicarbonate has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: Its strong oxidizing properties make it useful in certain biochemical assays and experiments.
Medicine: It is explored for its potential use in sterilization processes due to its ability to release oxygen.
作用机制
The mechanism of action of dipotassium peroxydicarbonate involves the release of oxygen radicals upon decomposition. These radicals can initiate oxidation reactions by attacking organic substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific substrates and conditions of the reaction .
相似化合物的比较
Similar Compounds
Potassium peroxodisulfate (K₂S₂O₈): Another strong oxidizing agent used in similar applications.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Used as a bleaching agent and in cleaning products.
Potassium percarbonate (K₂CO₃·1.5H₂O₂): Similar to sodium percarbonate but with potassium as the cation.
Uniqueness
Dipotassium peroxydicarbonate is unique due to its specific molecular structure, which includes a peroxide bridge between two carbonate anions. This structure allows it to release oxygen and carbon dioxide upon decomposition, making it particularly useful in applications requiring a controlled release of these gases .
属性
IUPAC Name |
dipotassium;carboxylatooxy carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O6.2K/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAXLOEFWJKTL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])OOC(=O)[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036330 | |
| Record name | Dipotassium peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-97-9 | |
| Record name | Dipotassium peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium peroxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPOTASSIUM PEROXYDICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW7U9I8UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


